molecular formula C22H28N6O4 B2865912 ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate CAS No. 847241-20-7

ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate

Cat. No.: B2865912
CAS No.: 847241-20-7
M. Wt: 440.504
InChI Key: BBSJTLUSTSMUFC-UHFFFAOYSA-N
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Description

Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a xanthine-derived compound featuring a purine-2,6-dione core substituted at the 7- and 8-positions. The 7-position is modified with a benzyl group, while the 8-position is linked to a piperazine moiety via a methylene bridge. The piperazine ring is further esterified with an ethyl carboxylate group. This structure combines lipophilic (benzyl) and ionizable (piperazine) elements, which may influence its pharmacokinetic and pharmacodynamic properties. The compound’s molecular formula is C₂₃H₂₈N₆O₄, with a calculated molecular weight of 452.51 g/mol .

Properties

IUPAC Name

ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxopurin-8-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O4/c1-4-32-22(31)27-12-10-26(11-13-27)15-17-23-19-18(20(29)25(3)21(30)24(19)2)28(17)14-16-8-6-5-7-9-16/h5-9H,4,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSJTLUSTSMUFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CC4=CC=CC=C4)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of benzyl and dimethyl groups through alkylation reactions. The final step involves the esterification of the piperazine ring with ethyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted purine derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying purine metabolism and related biological pathways.

    Medicine: The compound’s structure suggests potential as a lead compound for drug development, particularly in targeting purine-related enzymes and receptors.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate likely involves interaction with purine-binding proteins and enzymes. The compound’s purine core can mimic natural purine substrates, allowing it to bind to and inhibit the activity of enzymes involved in purine metabolism. This interaction can disrupt cellular processes that rely on purine nucleotides, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues of this compound include:

Compound Name/ID 7-Substituent 8-Substituent Molecular Weight (g/mol) Key Pharmacological Activity
Target Compound Benzyl Piperazine-ethyl carboxylate 452.51 Potential PDE inhibition
Ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate () Methyl Piperazine-ethyl carboxylate 336.35 Not reported
HBK14 () - Phenoxy-ethoxyethyl-piperazine - Not reported (structural focus)
7-(2-(Piperazin-1-yl)acetyl)-1,3-dimethylxanthine () Acetyl-piperazine - - Vasodilatory (PDE3 inhibition)
Ethyl (E)-5-(2-(7-methyl-1,3-dimethyl-2,6-dioxo-purin-8-yl)hydrazineylidene)hexanoate () Methyl Hydrazineylidene-hexanoate ~400 (estimated) Vasodilatory (80% probability)

Pharmacokinetic and Physicochemical Properties

  • Oral Bioavailability :
    • Compounds with short alkyl chains (e.g., methyl or ethyl) at the 7-position () exhibit higher bioavailability (BS = 0.55) than bulkier substituents. The target compound’s benzyl group may reduce this score .
  • Synthetic Accessibility (SA) :
    • Derivatives with simpler substituents (e.g., methyl) have SA scores of 3.51–4.59 (easier synthesis), whereas the benzyl group may increase synthetic complexity .

Biological Activity

Ethyl 4-[(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H26N6O4C_{21}H_{26}N_{6}O_{4} with a molecular weight of 426.47 g/mol. It features a complex structure that includes a piperazine ring and a purine derivative.

Synthesis

The synthesis of this compound typically involves the functionalization of piperazine derivatives with purine analogs. The methodologies often include:

  • Condensation reactions between piperazine and various purine derivatives.
  • Use of coupling agents to facilitate the formation of the desired ester linkages.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Inhibition of Tumor Growth : In vitro studies showed that derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
  • Mechanism of Action : The anticancer effects are believed to be mediated through the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth and survival .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties:

  • Reduction of Inflammatory Markers : Research indicates that it can reduce levels of pro-inflammatory cytokines in cellular models .
  • Pain Relief : Analgesic activity has been noted in animal models where administration led to a significant decrease in pain responses .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cell proliferation in breast cancer cells (IC50: 0.270 μM)
Anti-inflammatoryDecrease in TNF-alpha levels in LPS-stimulated macrophages
AnalgesicSignificant pain relief observed in rodent models

Notable Research Findings

  • A study published in MDPI highlighted the compound's ability to act on multiple targets within cancer cells, leading to enhanced therapeutic efficacy compared to traditional chemotherapeutics .
  • Another investigation revealed that modifications to the purine structure could enhance both the potency and selectivity of the compound against specific cancer types .

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